An In-depth Technical Guide to 4-(Tert-butyl)cinnamic acid
An In-depth Technical Guide to 4-(Tert-butyl)cinnamic acid
CAS Number: 1208-65-7
This technical guide provides a comprehensive overview of 4-(Tert-butyl)cinnamic acid, a derivative of cinnamic acid. Cinnamic acid and its derivatives are a class of organic compounds with significant interest in research and development, particularly in the fields of materials science and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, characterization, and potential biological activities of 4-(Tert-butyl)cinnamic acid.
Chemical and Physical Properties
4-(Tert-butyl)cinnamic acid is a solid at room temperature with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol .[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1208-65-7 | [1][3] |
| Molecular Formula | C13H16O2 | [1][2] |
| Molecular Weight | 204.26 g/mol | [2] |
| Melting Point | 198-200 °C | [2] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in chloroform and dichloromethane | [2] |
Synthesis and Purification
The synthesis of 4-(Tert-butyl)cinnamic acid can be approached through two primary synthetic strategies: Knoevenagel condensation or Friedel-Crafts alkylation of cinnamic acid.
Knoevenagel Condensation
This method involves the condensation of 4-(tert-butyl)benzaldehyde with malonic acid. The reaction is typically catalyzed by a base such as pyridine or piperidine. A greener approach utilizing tetrabutylammonium bromide (TBAB) and potassium carbonate in water under microwave irradiation has also been reported for the synthesis of cinnamic acid derivatives.
Experimental Protocol: Knoevenagel Condensation (General Procedure)
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Reaction Setup: In a round-bottom flask, dissolve 4-(tert-butyl)benzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., pyridine or a mixture of toluene and triethylamine).
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Catalyst Addition: Add a catalytic amount of piperidine or another suitable base.
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Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain pure 4-(tert-butyl)cinnamic acid.
Friedel-Crafts Alkylation
An alternative route involves the direct alkylation of cinnamic acid with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[4] Care must be taken to control the reaction conditions to favor para-substitution and avoid side reactions.
Experimental Protocol: Friedel-Crafts Alkylation (General Procedure)
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Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend cinnamic acid (1 equivalent) in a dry, non-polar solvent like carbon disulfide or nitrobenzene.
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Catalyst Addition: Add anhydrous aluminum chloride (AlCl3) (1.1 to 2.5 equivalents) portion-wise while cooling the mixture in an ice bath.
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Addition of Alkylating Agent: Slowly add tert-butyl chloride (1 equivalent) from the dropping funnel.
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Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat gently for several hours until the evolution of HCl gas ceases.
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Work-up: Cool the reaction mixture and decompose the complex by carefully pouring it onto crushed ice and concentrated hydrochloric acid.
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Purification: The precipitated solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent.
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Caption: Synthetic routes to 4-(Tert-butyl)cinnamic acid.
Spectroscopic Characterization
The structure of 4-(Tert-butyl)cinnamic acid can be confirmed using various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals for the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets in the aromatic region, ~7.4-7.6 ppm), and vinylic protons (two doublets with a large coupling constant indicative of a trans configuration, ~6.4 and ~7.7 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Resonances for the tert-butyl carbons (quaternary and methyls), aromatic carbons (including the ipso-carbon attached to the tert-butyl group), vinylic carbons, and the carboxylic acid carbonyl carbon (~170 ppm). |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1700 cm⁻¹), the C=C stretch of the alkene (~1625 cm⁻¹), and C-H stretches of the aromatic ring and alkyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns, including the loss of the tert-butyl group. |
Potential Biological Activities and Signaling Pathways
While specific biological studies on 4-(Tert-butyl)cinnamic acid are not extensively available in the reviewed literature, the broader class of cinnamic acid derivatives has been widely investigated for various pharmacological activities.[5] The presence of the lipophilic tert-butyl group may influence the bioavailability and activity of the parent cinnamic acid structure.
Antioxidant Activity
Cinnamic acid derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay (General Procedure)
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Preparation of Solutions: Prepare a stock solution of 4-(Tert-butyl)cinnamic acid in a suitable solvent (e.g., methanol). Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
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Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also included.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Antimicrobial Activity
Cinnamic acid derivatives have demonstrated activity against a range of bacteria and fungi.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General Procedure)
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Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
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Serial Dilution: Perform serial dilutions of 4-(Tert-butyl)cinnamic acid in a suitable growth medium in a 96-well plate.
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Inoculation: Inoculate each well with the microbial suspension.
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Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
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Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Activity
Many cinnamic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5]
Experimental Protocol: MTT Assay for Cytotoxicity (General Procedure)
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Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of 4-(Tert-butyl)cinnamic acid for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculation: Determine the cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity and Signaling Pathways
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are crucial in regulating the expression of pro-inflammatory mediators.
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Caption: Potential modulation of NF-κB and MAPK signaling pathways.
Conclusion
4-(Tert-butyl)cinnamic acid is a readily synthesizable derivative of cinnamic acid. While specific biological data for this compound is limited in the current literature, the extensive research on related cinnamic acid derivatives suggests its potential as a valuable compound for further investigation in antioxidant, antimicrobial, anticancer, and anti-inflammatory applications. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic and material science potential of 4-(Tert-butyl)cinnamic acid. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
